N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline
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Overview
Description
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Nitroaniline Derivatives: Compounds with nitro and aniline groups that have applications in dyes, pigments, and pharmaceuticals.
Uniqueness
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and nitro groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C12H13N5O6 |
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Molecular Weight |
323.26 g/mol |
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H13N5O6/c1-7(22-12-8(2)14-23-15-12)6-13-10-4-3-9(16(18)19)5-11(10)17(20)21/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
NQLUZBOCBLVDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OC(C)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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